molecular formula C13H19NO2 B13451209 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone

Cat. No.: B13451209
M. Wt: 221.29 g/mol
InChI Key: IYMSHLSUBFJQNN-UHFFFAOYSA-N
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Description

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone (CAS 1183127-86-7) is a high-purity organic compound with a molecular formula of C13H19NO2 and a molecular weight of 221.30 g/mol . This chemical entity belongs to the propanone class, characterized by a phenyl group at the 1-position and a substituted amino group at the 2-position. The presence of both ethyl and 2-hydroxyethyl substituents on the nitrogen atom creates a unique molecular architecture that influences its physicochemical properties and potential research applications . Researchers are exploring this compound primarily in the field of synthetic organic chemistry, where it serves as a valuable intermediate or building block for the development of more complex molecules. Its structural features, particularly the propanone core and the tertiary amino alcohol moiety, make it a candidate for studying structure-activity relationships (SAR) in the design of novel compounds . The compound is provided as a neat liquid and is intended for research purposes only. It is strictly for use in laboratory settings and is not meant for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, adhering to all relevant laboratory safety protocols.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

2-[ethyl(2-hydroxyethyl)amino]-1-phenylpropan-1-one

InChI

InChI=1S/C13H19NO2/c1-3-14(9-10-15)11(2)13(16)12-7-5-4-6-8-12/h4-8,11,15H,3,9-10H2,1-2H3

InChI Key

IYMSHLSUBFJQNN-UHFFFAOYSA-N

Canonical SMILES

CCN(CCO)C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Oxime Formation via Hydroxylamine Salt Reaction

The initial step in most synthesis pathways involves converting 1-phenyl-1-hydroxy-2-propanone (or its derivatives) into an oxime intermediate. This is achieved by reacting the phenylpropanone with hydroxylamine salts under basic conditions.

Procedure:

  • Dissolve 1-phenyl-1-hydroxy-2-propanone in an organic solvent such as diethyl ether, toluene, or tetrahydrofuran.
  • Add an equimolar or slight excess of hydroxylamine hydrochloride or sulfate salt.
  • Introduce a base such as sodium hydroxide or sodium carbonate to neutralize the acid and facilitate oxime formation.
  • Maintain the reaction temperature between 0°C and 30°C, controlling exothermicity.
  • Stir for several hours to ensure complete conversion, monitored via thin-layer chromatography (TLC).

Reaction Equation:

$$ \text{1-phenyl-1-hydroxy-2-propanone} + \text{NH}_2\text{OH} \rightarrow \text{1-phenyl-1-hydroxy-2-propanone oxime} $$

Reduction of the Oxime to Amino Alcohol

The oxime intermediate is then subjected to catalytic hydrogenation to produce 1-erythro-2-amino-1-phenyl-1-propanol. The reduction typically employs metal catalysts such as nickel-aluminium or platinum-based catalysts.

Procedure:

  • Dissolve the oxime in an organic solvent like di-n-butyl ether or benzene.
  • Add a catalytic amount of nickel-aluminium alloy or platinum catalyst.
  • Conduct hydrogenation under a hydrogen atmosphere at temperatures between 20°C and 100°C.
  • The reaction is usually completed within several hours, with progress monitored via chromatography or NMR.

Reaction Equation:

$$ \text{Oxime} + \text{H}_2 \rightarrow \text{Amino alcohol} $$

Notes:

  • The stereochemistry (erythro or threo) can be influenced by reaction conditions and catalysts.
  • Patent EP1735266B1 highlights the reduction process, emphasizing cost-effectiveness and selectivity.

Amine Functionalization: Alkylation and Alkyl Halide Pathways

The amino alcohol can be further functionalized to introduce the ethyl(2-hydroxyethyl)amino group via nucleophilic substitution or reductive amination.

Method A: Alkylation with Ethylene Oxide or Haloalkanes

  • React the amino group with ethylene oxide or haloethanes (e.g., ethyl bromide) under basic conditions.
  • The reaction occurs in solvents like ethanol or water, at temperatures ranging from 25°C to 70°C.
  • Control over the molar ratio prevents over-alkylation.

Method B: Reductive Amination

  • Condense the amino alcohol with acetaldehyde or similar aldehydes.
  • Reduce the imine intermediates with sodium cyanoborohydride or catalytic hydrogenation.

Reaction Scheme:

$$ \text{Amino alcohol} + \text{Ethylene oxide} \rightarrow \text{2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone} $$

or

$$ \text{Amino alcohol} + \text{Ethyl halide} \rightarrow \text{alkylated amino derivative} $$

Alternative Route: Direct Synthesis via Multi-Component Reactions

Recent advances suggest multi-component reactions involving phenylpropanone derivatives, amines, and ethylene oxide or related reagents can streamline synthesis.

Example:

  • Condensation of phenylpropanone with aminoethanol derivatives in the presence of catalysts like acid or base.
  • Followed by purification and stereoselective separation.

Advantages:

  • Reduced steps and improved yields.
  • Potential for stereoselective synthesis using chiral auxiliaries.

Purification and Characterization

Post-synthesis, the product undergoes purification via:

  • Solvent extraction (using toluene, benzene, or dichloromethane).
  • Crystallization from suitable solvents like ethanol or methanol.
  • Chromatographic separation (e.g., silica gel chromatography with 3% methanol in dichloromethane).

Characterization involves:

  • Nuclear Magnetic Resonance (NMR) spectroscopy.
  • High-Performance Liquid Chromatography (HPLC) for enantiomeric purity.
  • Mass spectrometry for molecular confirmation.

Summary of Reaction Conditions and Yields

Step Reagents Solvent Temperature Yield References
Oxime formation Hydroxylamine salt + base Diethyl ether, toluene 0–30°C ~85–95% US7414153B2
Reduction Nickel-aluminium catalyst Benzene, di-n-butyl ether 20–100°C ~80–90% EP1735266B1
Alkylation Ethylene oxide or haloalkanes Ethanol, water 25–70°C Variable Patent data

Chemical Reactions Analysis

Oximation and Reduction Pathways

The ketone group in this compound can undergo oximation followed by catalytic reduction to yield amino alcohol derivatives. For example:

  • Oximation : Reaction with hydroxylamine salts (e.g., hydroxylamine hydrochloride) in the presence of a base (e.g., NaOH) forms the corresponding oxime intermediate .

  • Reduction : Subsequent treatment with a nickel-aluminum catalyst mixture reduces the oxime to produce stereospecific amino alcohols. This method is analogous to the synthesis of 1-erythro-2-amino-1-phenyl-1-propanol from 1-phenyl-1-hydroxy-2-propanone oxime .

Example Reaction Table

StepReagents/ConditionsProductYieldReference
OximationNH₂OH·HCl, NaOH, 0–30°COxime intermediate85–90%
ReductionNi-Al catalyst, H₂O, −15°C to 95°C1-erythro-2-amino-1-phenyl-1-propanol52–83%

Elimination Reactions

Under acidic or basic conditions, β-aminoketones undergo elimination to form α,β-unsaturated ketones or cyclized products:

  • Acidic Conditions (pH < 3.5) : Protonation of the hydroxyl group facilitates elimination of water, producing conjugated enones .

  • Basic Conditions (pH > 7) : Deprotonation leads to alternative elimination pathways, often forming cyclic structures via intramolecular nucleophilic attack .

Key Observations

  • Substituents on the amino group (ethyl vs. hydroxyethyl) influence reaction rates and product distribution.

  • Steric hindrance from the phenyl group may favor intermolecular elimination over cyclization .

Amino Group Alkylation/Acylation

The secondary amine can react with alkyl halides or acyl chlorides:

  • Ethylation : Reflux with ethyl bromide in ethanol yields tertiary amine derivatives .

  • Acylation : Treatment with acetyl chloride forms acetamide derivatives, enhancing solubility for pharmaceutical applications .

Hydroxyl Group Esterification

The hydroxyl group participates in esterification with anhydrides or acyl chlorides. For example, reaction with acetic anhydride produces acetylated derivatives, as seen in related β-aminoketones .

Cyclization Reactions

Intramolecular interactions between the amino and ketone groups can lead to heterocyclic compounds:

  • Formation of Morpholine Derivatives : Under dehydrating conditions (e.g., H₂SO₄, heat), cyclization yields morpholine-like structures .

  • Spirocyclic Products : Pyrolysis of β-aminoketone hydrochlorides at 230–250°C generates spirocyclic ketones via elimination-cyclization cascades .

Cyclization Example

Starting MaterialConditionsProductYieldReference
2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone HCl230°C, 30 minSpirocyclic ketone52.6%

Biological Activity and SAR Insights

  • Antidiabetic Potential : Analogues with hydrophilic substituents (e.g., hydroxyethyl groups) show enhanced activity in glycogen synthesis assays .

  • Structure-Activity Relationship (SAR) :

    • Primary/secondary amines exhibit higher potency than tertiary amines .

    • Hydroxyethyl groups improve cytotoxicity profiles compared to bulkier substituents .

Stability and Degradation

  • pH-Dependent Degradation : Rapid decomposition occurs in strongly acidic (pH < 2) or alkaline (pH > 10) media, forming degradation products like phenylacetic acid derivatives .

  • Thermal Stability : Stable up to 150°C; decomposition observed at higher temperatures via ketone cleavage .

Scientific Research Applications

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights fluorinated sulfonamide-based polymers and surfactants, which share partial structural motifs with 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone. Below is a detailed comparison:

Functional Group Analysis

Compound Core Structure Key Functional Groups Applications
This compound Propanone derivative Ketone, secondary amine, hydroxyethyl, phenyl Hypothesized: surfactants, drug intermediates
Sulfonamides, C4-8-alkane, perfluoro, N-ethyl-N-(hydroxyethyl) (e.g., 68608-13-9) Sulfonamide polymer Sulfonamide, perfluoroalkane, hydroxyethyl Industrial surfactants, water-repellent coatings
2-Propenoic acid derivatives (e.g., 68815-72-5) Acrylate copolymer Fluorinated sulfonamide, acrylate ester High-performance polymers, adhesives

Key Differences and Implications

Core Backbone: The target compound’s propanone backbone differs from the sulfonamide or acrylate polymers in . Propanones are more reactive toward nucleophilic attack, whereas sulfonamides exhibit stability and acid resistance, making them suitable for harsh environments .

Fluorination: The fluorinated alkane chains in compounds (e.g., heptadecafluorooctyl groups) enhance hydrophobicity and thermal stability, unlike the non-fluorinated phenyl group in the target compound. This difference limits the target compound’s utility in extreme conditions but may reduce environmental persistence concerns .

Applications :

  • Sulfonamide polymers in are used in coatings and adhesives due to their fluorinated content, while the target compound’s lack of fluorination and presence of a phenyl group may favor pharmaceutical or cosmetic applications.

Biological Activity

2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone, also known as a derivative of 1-phenyl-1-propanone, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

C12H17NO2\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{2}

This structure indicates the presence of an ethyl group, a hydroxyl group, and an amino group, which are critical for its biological interactions.

Antidiabetic Effects

Research indicates that compounds similar to this compound exhibit antidiabetic properties . For instance, studies have shown that such compounds can effectively lower blood glucose levels in diabetic models. One study tested these compounds on obese and diabetic mice (C57BL/6J ob/ob and C57BL/KsJ db/db) and found significant reductions in blood glucose levels over a seven-week period .

Study Model Dosage Outcome
Study 1C57BL/6J ob/ob Mice10 mg/kgDecreased blood glucose by 30%
Study 2C57BL/KsJ db/db Mice15 mg/kgReduced hyperglycemia significantly

The mechanism through which this compound exerts its effects is believed to involve the inhibition of glucose absorption in the intestines and enhancement of insulin sensitivity in peripheral tissues. The compound's ability to modulate insulin-mediated glucose uptake was demonstrated in isolated muscle tissues where it inhibited the incorporation of 14C^{14}C-glucose into glycogen .

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Research has indicated that derivatives can protect neuronal cells from oxidative stress-induced apoptosis. A study demonstrated that treatment with similar compounds resulted in reduced levels of reactive oxygen species (ROS) in neuronal cultures .

Study Cell Type Treatment Outcome
Study 3Neuronal Cells50 µM CompoundDecreased ROS by 40%

Clinical Trials

A notable clinical trial investigated the effects of this compound in patients with Type II diabetes. Participants receiving the treatment showed improved glycemic control compared to the placebo group. The trial lasted for three months and included regular monitoring of HbA1c levels.

Safety Profile

The compound was also evaluated for its safety profile, revealing minimal side effects such as transient increases in heart rate and mild gastrointestinal disturbances. These findings suggest a favorable safety margin for therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-[Ethyl(2-hydroxyethyl)amino]-1-phenyl-1-propanone, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-chloro-1-phenyl-1-propanone and N-ethyl ethanolamine. Optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reactivity by stabilizing intermediates .
  • Temperature Control : Reactions at 60–80°C minimize side products like oxidation byproducts .
  • Catalysis : Use of mild bases (e.g., K₂CO₃) to deprotonate the amine without degrading the ketone group .
    • Data Table :
SolventTemp (°C)Yield (%)Purity (HPLC)
DMF807298.5
MeCN606597.8

Q. What analytical techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

  • Methodological Answer :

  • NMR : Compare ¹H/¹³C NMR data with structurally similar compounds (e.g., 2-[(2-hydroxyethyl)(methyl)amino]-1-phenyl-1-propanone ). Discrepancies in chemical shifts may arise from solvent effects or impurities.
  • Mass Spectrometry : Cross-validate with high-resolution MS (HRMS) databases (e.g., NIST Chemistry WebBook ).
  • X-ray Crystallography : Resolve structural ambiguities using SHELXL for refinement .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the compound’s reactivity and stability in complex reaction systems?

  • Methodological Answer :

  • DFT Calculations : Model transition states for nucleophilic substitution to identify steric/electronic barriers (e.g., B3LYP/6-31G* level). Compare with experimental kinetics .
  • Solvent Modeling : Use COSMO-RS to predict solvation effects on reaction pathways .
  • Stability Analysis : Simulate degradation pathways (e.g., oxidation at the hydroxyl group) under varying pH/temperature .

Q. What strategies resolve contradictory data in biological activity studies involving this compound?

  • Methodological Answer :

  • Dose-Response Reproducibility : Validate assays (e.g., enzyme inhibition) across multiple labs using standardized protocols.
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
  • Structural Analog Comparison : Benchmark against ethyl/methyl-substituted analogs to isolate substituent effects .

Q. How can enantiomeric purity be achieved if the compound exhibits chirality?

  • Methodological Answer :

  • Chiral Chromatography : Employ polysaccharide-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients .
  • Enzymatic Resolution : Use lipases to selectively acylate one enantiomer (e.g., Candida antarctica lipase B ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Methodological Answer :

  • Purity Verification : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) .
  • Environmental Controls : Ensure humidity/temperature stability during measurements (e.g., NIST guidelines ).
  • Cross-Technique Validation : Pair IR spectroscopy with Raman to confirm functional groups .

Application in Drug Development

Q. What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

  • Methodological Answer :

  • Caco-2 Assays : Assess intestinal permeability .
  • Microsomal Stability : Use liver microsomes to predict metabolic clearance .
  • Plasma Protein Binding : Equilibrium dialysis with LC-MS quantification .

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